

Comparative Analytical Characterization: Ethyl 4-Oxoazepane-1-carboxylate and Its tert-Butyl Analog

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Compound of Interest

Compound Name: Ethyl 4-Oxoazepane-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analytical overview of **Ethyl 4-Oxoazepane-1-carboxylate** and a key alternative, tert-Butyl 4-Oxoazepane-1-carboxylate. Due to the limited availability of published analytical data for **Ethyl 4-Oxoazepane-1-carboxylate**, this document focuses on a detailed characterization of the more extensively documented tert-butyl analog as a primary reference. The provided experimental protocols are standardized methods applicable for the analysis of this class of compounds.

Data Summary: A Comparative Analysis

The following tables summarize the available analytical data for tert-Butyl 4-Oxoazepane-1-carboxylate. At present, comprehensive, publicly accessible data for **Ethyl 4-Oxoazepane-1-carboxylate** is limited. Researchers are encouraged to use the provided protocols to generate data for a direct comparison.

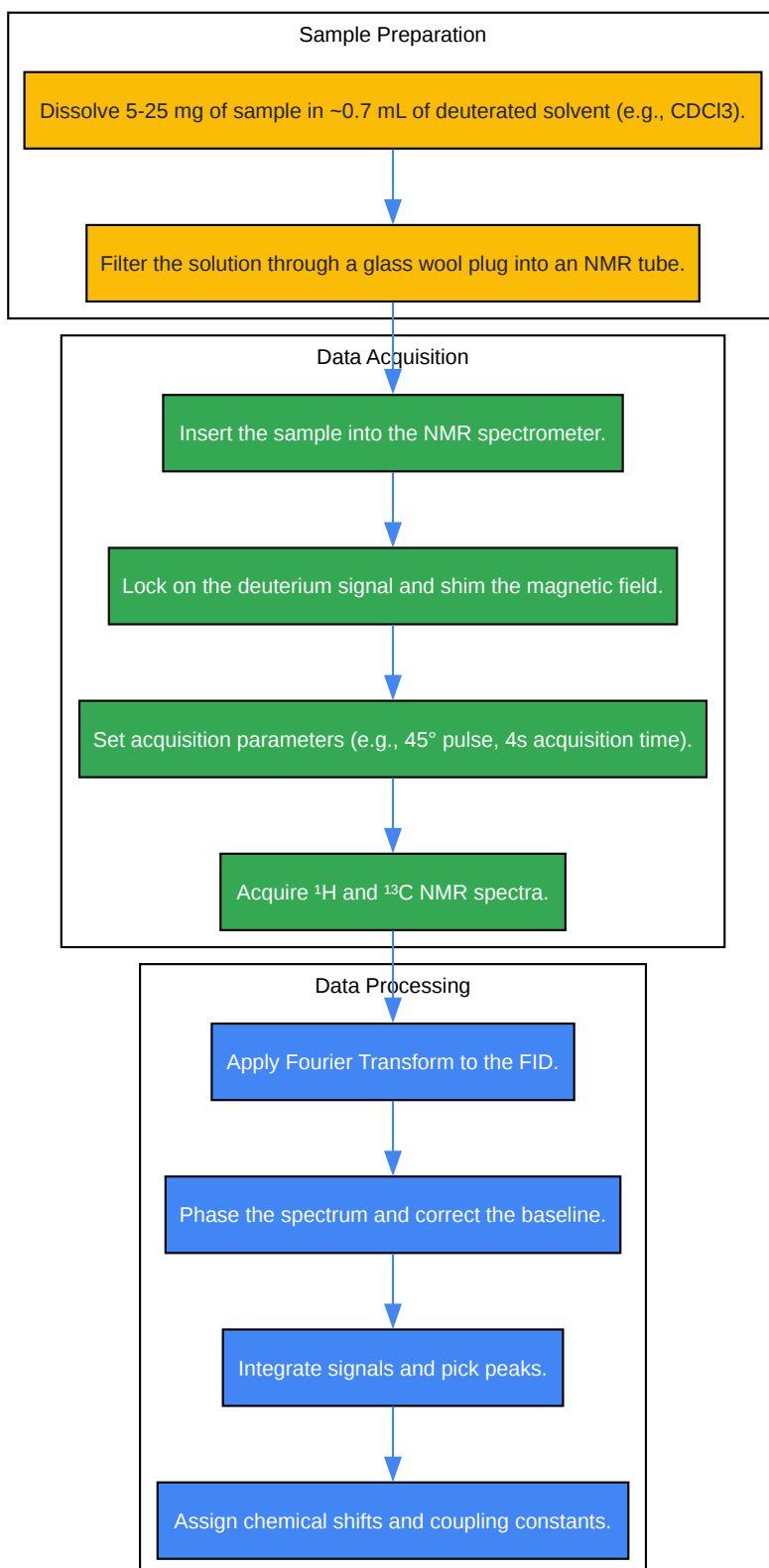
Table 1: Spectroscopic and Chromatographic Data

| Analytical Technique | Ethyl 4-Oxoazepane-1-carboxylate | tert-Butyl 4-Oxoazepane-1-carboxylate |
|---|--|---|
| ¹ H NMR | Data not available in cited literature. | Solvent: CDCl ₃ δ 3.45–3.47 (m, 4H), 2.49–2.52 (m, 4H), 1.62–1.64 (m, 2H), 1.44–1.36 (s, 9H)[1] |
| ¹³ C NMR | Data not available in cited literature. | Data not available in cited literature. |
| IR Spectroscopy | Data not available in cited literature. | Data not available in cited literature. |
| Mass Spectrometry | Molecular Formula: C ₉ H ₁₅ NO ₃ Molecular Weight: 185.22 g/mol | Molecular Formula: C ₁₁ H ₁₉ NO ₃ Molecular Weight: 213.28 g/mol [2] |
| Gas Chromatography (GC) | Data not available in cited literature. | Purity: 98.4%Column: OV-17Column Temperature Program: 120°C (3 min), ramp 12°C/min to 220°C (3 min), ramp 12°C/min to 250°C (3 min)Injection/Detection Temp: 250°C[1] |
| High-Performance Liquid Chromatography (HPLC) | Data not available in cited literature. | Data not available in cited literature. |

Experimental Workflows and Methodologies

The following diagrams and protocols outline standard procedures for the analytical characterization of azepane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy



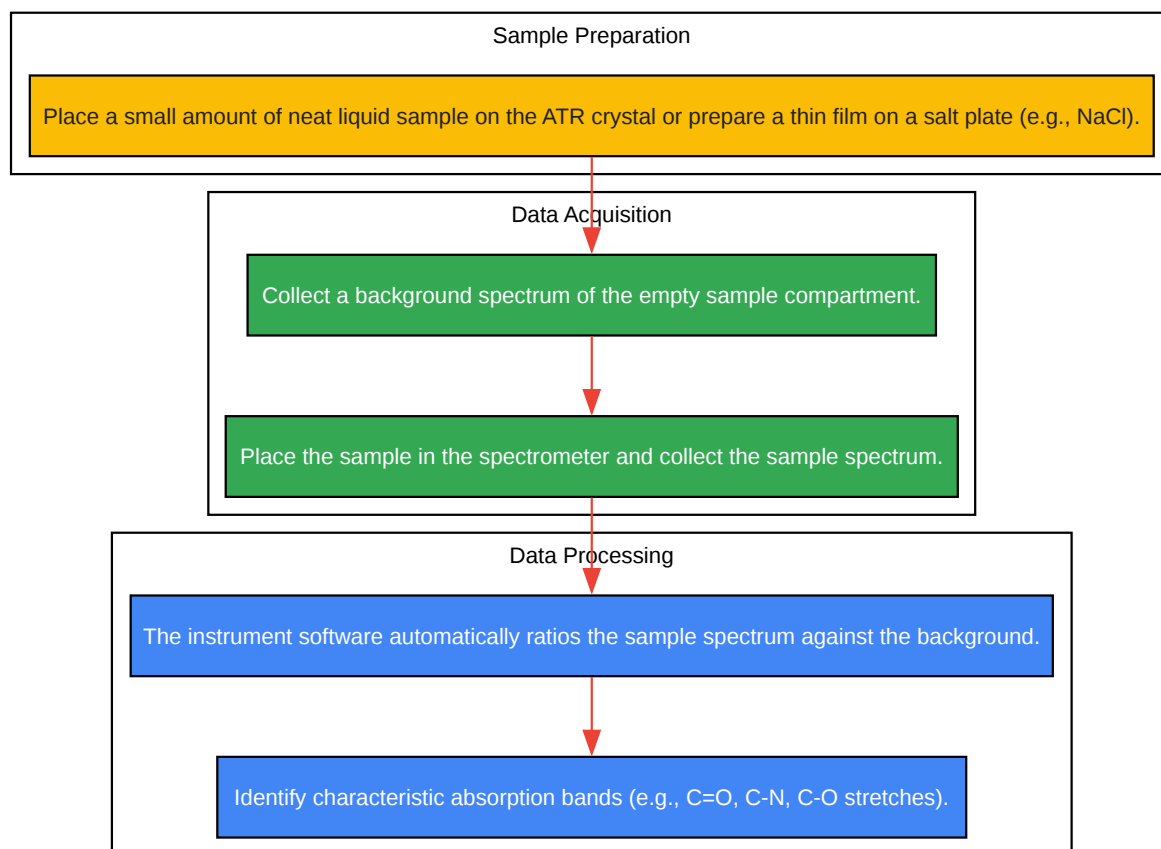
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Caption: Workflow for NMR Spectroscopy Analysis.

Protocol:

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.^[3] Filter the solution through a Pasteur pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.^[1]
- **Data Acquisition:** Acquire the ^1H spectrum using a $30\text{--}45^\circ$ pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds.^[1] For ^{13}C NMR, use a 30° pulse with a longer acquisition time and sufficient scans to achieve a good signal-to-noise ratio.^[1]
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals and identify the peak multiplicities and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy



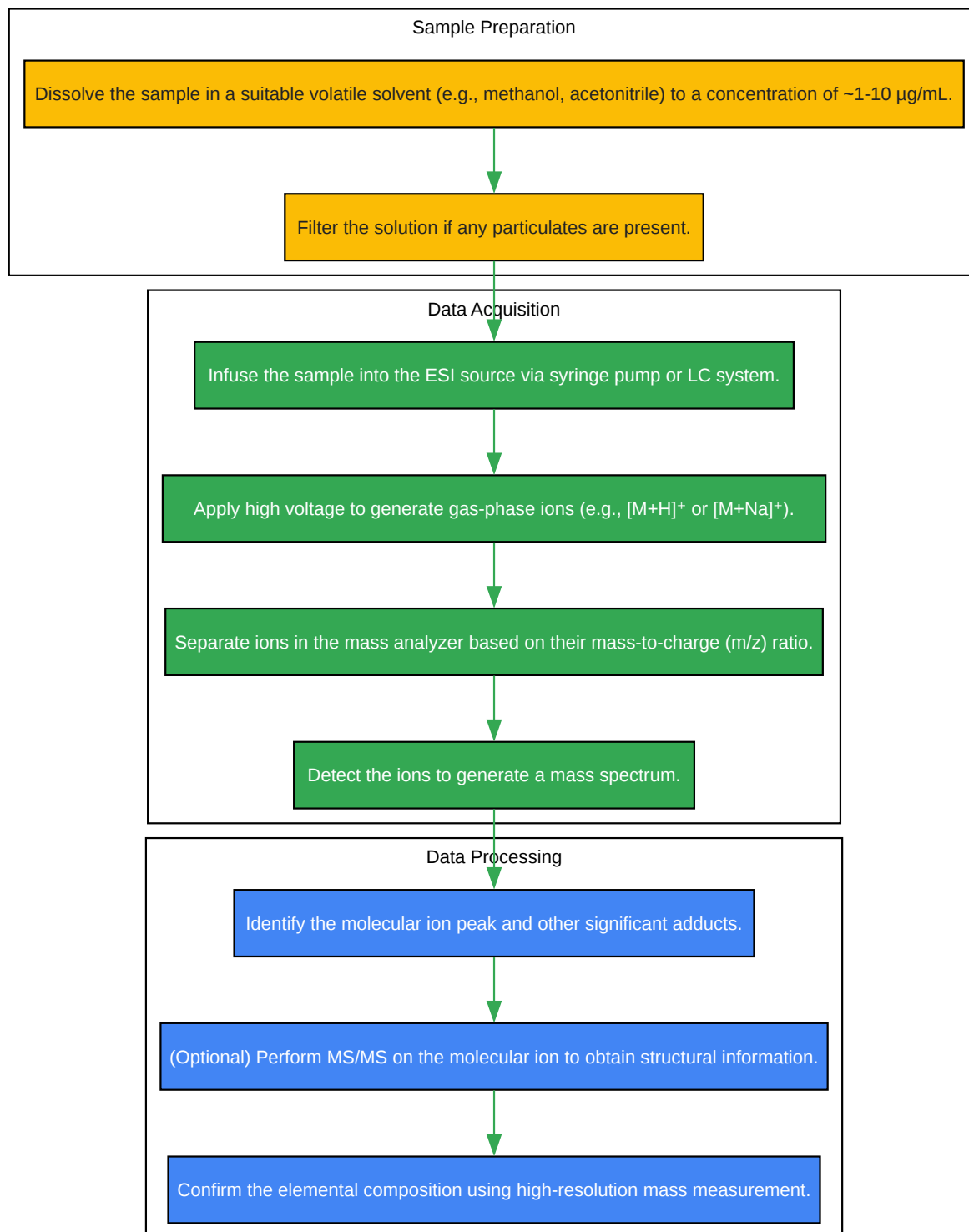
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Caption: Workflow for FTIR Spectroscopy Analysis.

Protocol:

- Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean. Collect a background spectrum to account for atmospheric CO₂ and water vapor.^[4]
- Sample Application: For liquid samples, apply a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Spectrum Acquisition: Place the sample into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.^[4]
- Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the frequencies of key functional groups. For **Ethyl 4-Oxoazepane-1-carboxylate**, expect strong absorptions for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and C-N and C-O stretches in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)



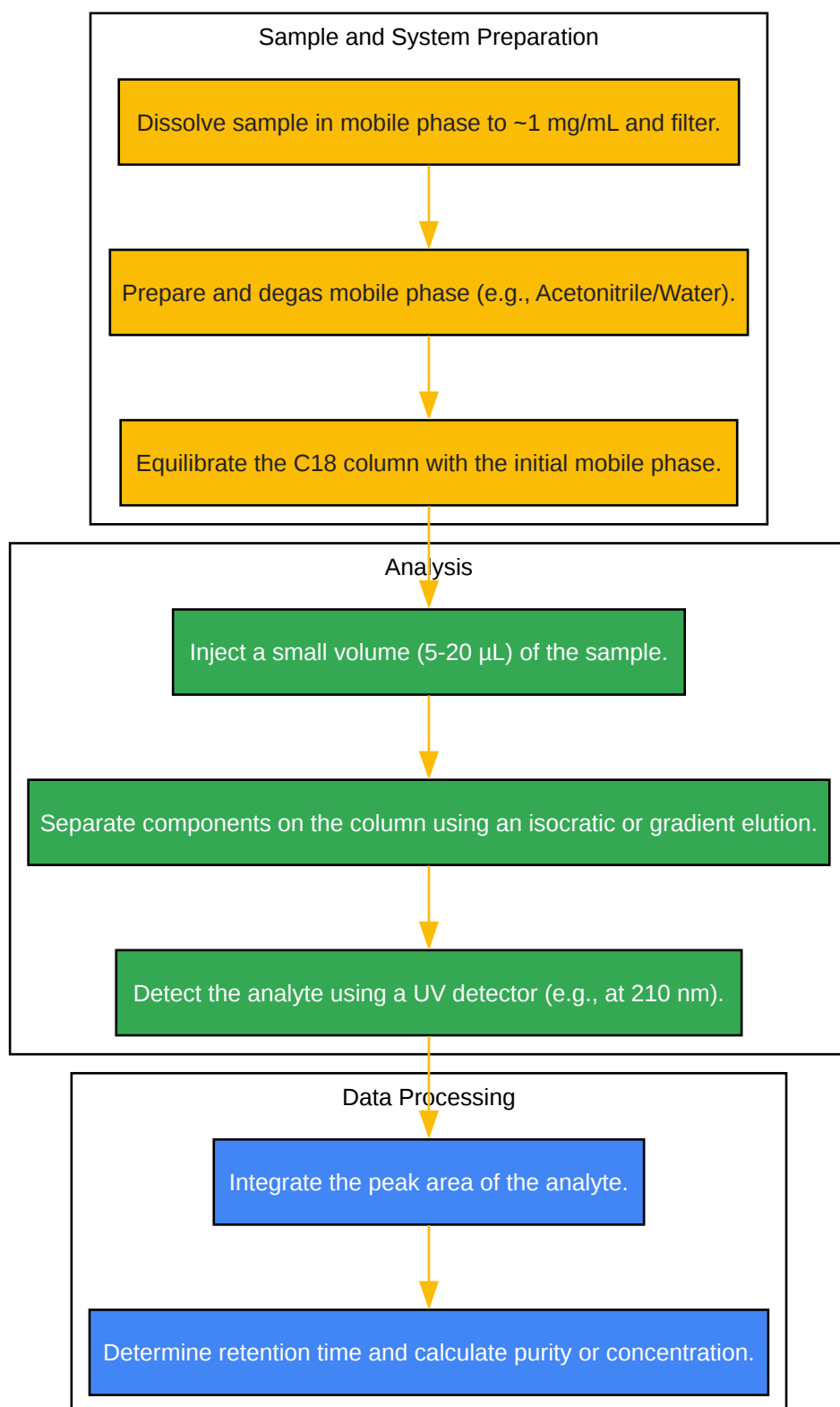
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Caption: Workflow for Mass Spectrometry Analysis.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a volatile solvent compatible with Electrospray Ionization (ESI), such as methanol, acetonitrile, or a mixture with water.^[5] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.^[6]
- **Instrument Setup:** Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate.^[7]
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or through an HPLC system. Acquire the mass spectrum in the appropriate mass range.
- **Data Analysis:** Examine the spectrum for the molecular ion peak ($[M]^+$), the protonated molecule ($[M+H]^+$), or common adducts like the sodium adduct ($[M+Na]^+$). For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition and confirm the molecular formula.

High-Performance Liquid Chromatography (HPLC)



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Caption: Workflow for HPLC Purity Analysis.

Protocol:

- **System Preparation:** Prepare a mobile phase, typically a mixture of acetonitrile and water, and degas it thoroughly. Install a suitable reversed-phase column, such as a C18 column, and equilibrate the system by pumping the mobile phase through it until a stable baseline is achieved.
- **Sample Preparation:** Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μm syringe filter to remove any particulate matter.
- **Method Parameters:** Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength. As the target molecules lack a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) is recommended. An isocratic or gradient elution can be developed to achieve optimal separation.
- **Analysis:** Inject a defined volume (e.g., 10 μL) of the sample. Record the chromatogram and determine the retention time and peak area of the analyte. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

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